2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(1E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide
Description
The compound 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(1E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide is a hydrazide derivative featuring a triazinone core (3,5-dioxo-tetrahydro-1,2,4-triazin-6-yl) conjugated to an acetohydrazide group. The hydrazone linkage is formed via an (E)-configured Schiff base between the hydrazide and a 2-hydroxy-1-naphthyl substituent. The compound’s molecular formula is inferred as C₁₇H₁₄N₅O₄ (molecular weight ~360.3 g/mol), though exact parameters require experimental validation.
Properties
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c22-13-6-5-9-3-1-2-4-10(9)11(13)8-17-20-14(23)7-12-15(24)18-16(25)21-19-12/h1-6,8,22H,7H2,(H,20,23)(H2,18,21,24,25)/b17-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGCPNYRAGYYMA-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CC3=NNC(=O)NC3=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CC3=NNC(=O)NC3=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(1E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, synthesis methods, and biological activities based on diverse sources.
- Molecular Formula : C14H13N6O5
- Molecular Weight : 345.29 g/mol
- SMILES Notation : O=C1NC(NN=C1NC(C(N/N=C/C2=CC(C([O-])=O)=CC=C2)=O)C)=O
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes and ketones under acidic or basic conditions. The introduction of the naphthyl moiety enhances the compound's lipophilicity and may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar triazine structures exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that triazine derivatives can inhibit the growth of various pathogenic bacteria. The exact mechanism often involves interference with bacterial protein synthesis or disruption of cell membrane integrity.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of triazine derivatives:
- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer types. The mechanism is often attributed to apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 10.5 | Apoptosis |
| Study B | HeLa | 12.0 | Cell Cycle Arrest |
| Study C | A549 | 8.7 | ROS Generation |
Anti-inflammatory Activity
Compounds with similar structural features have also been reported to possess anti-inflammatory properties:
- Cytokine Inhibition : In vivo studies indicate that these compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers analyzed the antimicrobial activity of several hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.
Case Study 2: Anticancer Activity in MCF-7 Cells
Another investigation focused on the anticancer activity of this hydrazone in MCF-7 breast cancer cells. The compound was found to induce apoptosis at concentrations as low as 10 µM, primarily through the activation of caspase pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a class of triazinone-linked hydrazides. Key structural analogues include:
3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N′-{(E)-[4-(trifluoromethyl)phenyl]methylene}propanehydrazide () Substituent: 4-Trifluoromethylphenyl. Molecular Formula: C₁₄H₁₂F₃N₅O₃ (MW: 363.27 g/mol). Properties: The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability, common in pharmaceutical scaffolds. Reduced steric bulk compared to naphthyl may enhance solubility in apolar solvents .
2-(1H-Benzotriazol-1-yl)-N′-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylene]acetohydrazide ()
- Substituent : 3,5-Dibromo-2-hydroxyphenyl.
- Molecular Formula : C₁₄H₁₀Br₂N₄O₃ (MW: 458.06 g/mol).
- Properties : Bromine atoms add molecular weight and enable halogen bonding. The hydroxyl group improves polar solubility, while benzotriazole may confer UV stability .
N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide () Substituent: 2,5-Dimethoxyphenyl. Molecular Formula: C₁₄H₁₅N₅O₅ (MW: 333.30 g/mol). Properties: Electron-donating methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO) and modulate electronic environments for redox-active applications .
Physicochemical and Functional Comparisons
Preparation Methods
Condensation of Hydrazide and Aldehyde Precursors
The primary synthetic pathway involves a Schiff base condensation between 2-hydroxy-1-naphthaldehyde and a triazinyl hydrazide intermediate. This reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond (C=N).
Representative Reaction Scheme :
-
Hydrazide Intermediate Synthesis :
-
Schiff Base Formation :
Critical Parameters :
-
Solvent : Methanol ensures solubility of both reactants and facilitates proton transfer.
-
Temperature : Reflux conditions (60–80°C) drive dehydration while minimizing side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Data from analogous triazine-hydrazide syntheses reveal solvent-dependent yields (Table 1).
Table 1. Yield Optimization for Schiff Base Formation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 65 | 4 | 78 |
| Ethanol | 78 | 5 | 72 |
| Acetonitrile | 82 | 3 | 68 |
| Water | 100 | 6 | <10 |
Methanol outperforms polar aprotic solvents (e.g., acetonitrile) due to its ability to stabilize intermediates via hydrogen bonding. Prolonged heating in aqueous media leads to hydrolysis of the triazine ring, reducing yields.
Characterization and Quality Control
Spectroscopic Confirmation
FT-IR Analysis :
1H NMR (DMSO-d6) :
13C NMR :
Industrial-Scale Production Methods
Cyclization with Triphosgene
Patent data describe triphosgene as a safer alternative to phosgene for cyclizing hydrazide intermediates into the triazine core.
Procedure :
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Hydrazinolysis : Ethyl acetoacetate reacts with hydrazine hydrate (80%) at 60°C to form acetohydrazide.
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Cyclization : Acetohydrazide and triphosgene (1:1 molar ratio) react in dichloromethane at 0–5°C.
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Isolation : The product precipitates upon neutralization with NaHCO₃ (yield: 85–90%).
Advantages :
-
Triphosgene eliminates hazardous phosgene handling.
Comparative Analysis of Synthetic Methods
Yield and Purity Trade-offs
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Small-Scale Synthesis : Microwave-assisted one-pot methods achieve 75–79% yield in 25 minutes (acetonitrile, 170°C).
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Industrial Batch Processes : Multi-step sequences yield >85% but require rigorous purification.
Table 2. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Microwave-Assisted | 79 | 95 | Limited |
| Reflux Condensation | 78 | 98 | Moderate |
| Triphosgene Cyclization | 90 | 99 | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(1E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization. Key steps include:
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Hydrazone Formation : Reacting 2-hydroxy-1-naphthaldehyde with acetohydrazide under reflux in ethanol (60–80°C, 6–8 hours) to form the hydrazone intermediate .
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Triazinone Ring Formation : Cyclization of the intermediate with urea or thiourea derivatives in acidic conditions (e.g., acetic acid or H₂SO₄) at 100–120°C for 12–24 hours .
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Yield Optimization : Solvent choice (ethanol vs. methanol) and catalyst concentration (5–10% v/v acetic acid) significantly affect purity and yield (typically 55–75%) .
Table 1: Reaction Conditions and Yields
Step Solvent Catalyst Temperature (°C) Yield (%) Hydrazone Formation Ethanol None 70 65 Cyclization Acetic Acid H₂SO₄ 110 58
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR : Focus on δ 10.5–11.2 ppm (NH of hydrazone) and δ 7.2–8.5 ppm (aromatic protons from naphthyl and triazinone rings) .
- IR : Stretching bands at 1650–1680 cm⁻¹ (C=O of triazinone) and 3200–3300 cm⁻¹ (N-H of hydrazide) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 420–430 (exact mass depends on substituents) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) be applied to predict the compound’s reactivity or biological targets?
- Methodological Answer :
-
DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electron density distribution, focusing on the hydrazone’s imine bond (C=N) and triazinone’s carbonyl groups for nucleophilic/electrophilic sites .
-
Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2 or topoisomerase II) by aligning the naphthyl group in hydrophobic pockets and the triazinone moiety near catalytic residues .
Table 2: Predicted Binding Affinities
Target Protein Binding Energy (kcal/mol) Key Interactions Cyclooxygenase-2 -8.2 π-Stacking (naphthyl), H-bond (triazinone) Topoisomerase II -7.9 Hydrophobic (triazinone), Van der Waals (hydrazone)
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved experimentally?
- Methodological Answer :
- Dose-Response Studies : Perform assays across a concentration gradient (0.1–100 μM) to distinguish bacteriostatic (low dose) from cytotoxic (high dose) effects .
- Mechanistic Profiling : Use RNA sequencing or proteomics to identify pathways affected at different doses (e.g., oxidative stress vs. apoptosis) .
- Structural Analog Comparison : Test derivatives lacking the naphthyl or triazinone group to isolate pharmacophoric elements responsible for activity .
Q. What strategies are recommended for improving the compound’s solubility and bioavailability in preclinical studies?
- Methodological Answer :
- Salt Formation : React with HCl or sodium bicarbonate to enhance aqueous solubility (test pH 4–8 stability) .
- Nanoformulation : Use lipid-based nanoparticles (50–200 nm size) to encapsulate the compound, improving cellular uptake (e.g., 2.5-fold increase in bioavailability observed in vitro) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEG chains) to the hydrazone moiety for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
